N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
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Description
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, also known as MOBF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MOBF belongs to the class of oxadiazoles, which are known for their diverse pharmacological activities.
Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Synthesis of Novel Anti-Inflammatory and Analgesic Agents : Research on synthesizing novel compounds derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities. These compounds were designed to act as cyclooxygenase inhibitors and exhibited high COX-2 selectivity and analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Chelating Properties of Metal Chelates
Chelating Properties of Transition Metal Chelates : A novel ligand derived from benzofuran-1,3,4-oxadiazole was synthesized and its transition metal chelates were evaluated for their chelating properties. The study also explored their antifungal activities against various fungal strains, showing potential for biomedical applications (Varde & Acharya, 2017).
Insensitive Energetic Materials
Development of Insensitive Energetic Materials : A compound combining 1,2,5- and 1,2,4-oxadiazole rings was synthesized and further derived into N-trinitroethylamino derivatives and energetic salts. These compounds were characterized for their thermal stabilities and insensitivity towards impact and friction, indicating their potential as safer energetic materials (Yu et al., 2017).
Antiprotozoal Agents
Synthesis of Antiprotozoal Agents : A compound with potential antiprotozoal properties was synthesized, showing strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma b. rhodesiense and Plasmodium falciparum. This compound represents a promising candidate for treating protozoal infections (Ismail et al., 2004).
properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c1-21-10-5-2-4-9-8-12(23-13(9)10)15-18-19-16(24-15)17-14(20)11-6-3-7-22-11/h2-8H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZDAWSYGNMHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide |
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